molecular formula C18H32O3 B157107 9R-hydroxy-10E,12Z-octadecadienoic acid CAS No. 10075-11-3

9R-hydroxy-10E,12Z-octadecadienoic acid

Cat. No. B157107
CAS RN: 10075-11-3
M. Wt: 296.4 g/mol
InChI Key: NPDSHTNEKLQQIJ-WXUVIADPSA-N
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Description

9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) is a hydroxy fatty acid derived from linoleic acid. It is a product of the lipoxygenase pathway, which introduces oxygen into polyunsaturated fatty acids. The compound has been studied for its potential biological activities, including its role as an aromatase inhibitor, which is an enzyme involved in the biosynthesis of estrogens . Additionally, 9R-HODE has been produced stereospecifically using biocatalysis methods involving recombinant Escherichia coli cells expressing lipoxygenase from Nostoc sp. .

Synthesis Analysis

The synthesis of 9R-HODE has been achieved through the use of lipoxygenase enzymes, which are known for their stereo-selective oxygenation capabilities. Specifically, recombinant E. coli cells expressing 9R-lipoxygenase from Nostoc sp. SAG 25.82 have been used to convert linoleic acid to 9R-HODE under optimized conditions, resulting in high conversion yields and productivity .

Molecular Structure Analysis

The molecular structure of 9R-HODE includes a hydroxy group at the 9th carbon and two double bonds at the 10th and 12th carbon positions in the trans and cis configurations, respectively. This structure has been shown to exhibit some similarity to steroidal natural substrates of aromatase, which may explain its inhibitory activity against this enzyme .

Chemical Reactions Analysis

9R-HODE is a product of the oxygenation of linoleic acid by lipoxygenase enzymes. The stereo- and regio-selectivity of this reaction can be influenced by factors such as oxygen supply method and agitation speed. The production of 9R-HODE is an example of the application of whole recombinant cells harboring R-specific lipoxygenase for the stereo-selective production of hydroxy fatty acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9R-HODE are influenced by its hydroxy and diene functional groups. These properties are important for its biological activity and its potential use in various applications. The optimal conditions for the synthesis of 9R-HODE, such as pH, temperature, and oxygenation rate, have been determined to maximize yield and selectivity .

Scientific Research Applications

Marker for Lipid Peroxidation

9R-hydroxy-10E,12Z-octadecadienoic acid, along with its isomers, has been identified as a stable product in lipid peroxidation experiments. These compounds are more enriched in natural lipid peroxidation processes compared to other products, making them ideal markers for studying lipid peroxidation. (Spiteller & Spiteller, 1997)

Aromatase Inhibition

This compound has been identified as a major component in aqueous-methanolic extracts from roots of Urtica dioica, exhibiting significant aromatase-inhibition activity. Such activity suggests potential applications in studying and treating conditions related to estrogen synthesis. (Kraus, Spiteller, & Bartsch, 1991)

Antitumor Activity

This compound has been isolated from rice bran and demonstrated notable antitumor activity, particularly against P388 mouse leukemia cells and mammary tumor cells. This suggests its potential as a therapeutic agent in cancer treatment. (Hayshi et al., 1998)

Epidermal Barrier Disruption

In studies involving human keratinocytes, this compound has been found to disrupt the epidermal barrier, suggesting its role in skin conditions and responses to oxidative stress or inflammation. (Chiba et al., 2018)

Cytotoxicity in Cancer Treatment

Allylic hydroxylated derivatives of unsaturated fatty acids, including this compound, have shown cytotoxicity against various human cancer cell lines, presenting potential applications in cancer research and therapy. (Li et al., 2009)

Role in Inflammatory Diseases

This compound accumulates in the low-density lipoproteins of patients with rheumatoid arthritis and has been implicated in the development and progression of inflammatory conditions due to its role in inducing interleukin 1 beta release. (Jira, Spiteller, & Richter, 1997)

Mechanism of Action

Target of Action

9R-Hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) is a metabolite of the essential fatty acid, linoleic acid . It is known to act as an endogenous agonist of transient receptor potential vanilloid-1 (TRPV1) channels , which play a crucial role in pain perception and inflammation .

Mode of Action

9R-HODE interacts with its primary target, the TRPV1 channels, and induces chemotaxis . This interaction results in an increase in the levels of chemokine receptors, such as chemokine (C-C motif) receptor 9 (CCR9) and chemokine (C-X-C motif) receptor 4 (CXCR4), and inhibits the release of interleukin-6 (IL-6) in primary human monocytes .

Biochemical Pathways

9R-HODE is formed from linoleic acid by cyclooxygenases (COX) and lipoxygenase (LO) enzymes . It is involved in various biochemical pathways, including amino acid metabolism, glucose metabolism, and energy metabolism . By mediating these metabolic pathways or single molecules related to insulin resistance, such as kynurenine, myo-inositol, and the branched-chain amino acids leucine, isoleucine, and valine, 9R-HODE achieves its therapeutic effect .

Pharmacokinetics

It is known that 9r-hode can be detected in various tissues, including the liver, kidney, muscle, plasma, and feces , suggesting a wide distribution in the body.

Result of Action

The action of 9R-HODE results in significant hypoglycemic effects . It has been shown to regulate dynamic fasting blood glucose, postprandial glucose, and body weight . It also has an attenuation effect on renal lesions . Moreover, 9R-HODE can reverse the lipid metabolism disorder in diabetic mice mainly by regulating phosphatidylinositols, lysophosphatidylcholines, phosphatidylserine, phosphatidylglycerols, lysophosphatidylglycerols, and triglycerides in both tissues and plasma .

Action Environment

The action of 9R-HODE can be influenced by various environmental factors. For instance, oxidative stress conditions may lead to the formation of 9R-HODE in cells and tissues . Furthermore, treatment with 9R-HODE significantly modifies the structure and composition of the gut microbiota, increasing the levels of short-chain fatty acid (SCFA)-producing bacteria . These results are consistent with the increased SCFA levels in both the colon content and plasma of diabetic mice treated with 9R-HODE , suggesting that the gut microbiota environment plays a crucial role in the action of 9R-HODE.

Future Directions

The highest productivity of HFA from both ALA and ALA-rich vegetable oil using LOX ever reported suggests an efficient method for the production of 9R-HFAs from LA and ALA in vegetable oil using recombinant LOX in biotechnology .

Biochemical Analysis

Biochemical Properties

9R-Hydroxy-10E,12Z-Octadecadienoic Acid interacts with various enzymes, proteins, and other biomolecules. It is capable of donating a hydron to an acceptor, acting as a Bronsted acid . It is also known to induce chemotaxis, increase the levels of chemokine (C-C motif) receptor 9 (CCR9) and chemokine (C-X-C motif) receptor 4 (CXCR4), and inhibit IL-6 release in primary human monocytes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it has been found to increase the expression of CCR9 and CXCR4 in monocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been found to induce metabolomic alterations primarily by affecting the levels of amino acids, organic acids, alcohols, and amines related to amino acid metabolism, glucose metabolism, and energy metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key player in the biosynthesis pathway of prostanoids, a class of C20 oxylipins mainly derived from arachidonate .

properties

IUPAC Name

(9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSHTNEKLQQIJ-WXUVIADPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10075-11-3
Record name alpha-Dimorphecolic acid, (9R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-DIMORPHECOLIC ACID, (9R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6CFV4K3WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main sources of 9R-hydroxy-10E,12Z-octadecadienoic acid in biological systems?

A1: this compound (9R-HODE) is primarily produced from linoleic acid through enzymatic oxidation. Studies show that prostaglandin H-synthase-2 (COX-2) is a key enzyme in this process, particularly in human dermal fibroblasts stimulated with interleukin-1beta. [] Additionally, 8-lipoxygenase has been identified as another enzyme capable of generating 9R-HODE from linoleic acid, as observed in mouse skin models. [] These findings highlight the involvement of specific enzymatic pathways in 9R-HODE biosynthesis.

Q2: How does 9R-HODE interact with cells, and what are the downstream effects?

A2: Research suggests that 9R-HODE interacts with the G2A receptor on human keratinocytes. [] This interaction triggers a cascade of signaling events, including guanosine 5'-O-(3-thio)triphosphate binding, intracellular calcium mobilization, and activation of mitogen-activated protein kinase and c-Jun N-terminal kinase. [] These signaling pathways ultimately lead to actin rearrangement, which can disrupt the epidermal barrier function. []

Q3: What is the role of 9R-HODE in inflammation and disease?

A3: 9R-HODE, along with its enantiomer 9S-HODE and 13-HODE, are considered inflammatory markers in various diseases. [] In skin, elevated levels of 9-HODE and 13-HODE are found after exposure to oxidative stress, UV-B radiation, and in psoriatic lesions. [] Moreover, 9R-HODE and other oxidized lipids, alongside lysophosphatidylcholine (LPC), can induce chemotaxis and intracellular calcium influx in human natural killer (NK) cells. [] They can also inhibit NK cell lysis of tumor target cells. [] These findings point to a complex role of 9R-HODE in inflammation and its potential involvement in various disease processes.

Q4: Are there any known differences in the biological activities of 9R-HODE and its enantiomer, 9S-HODE?

A4: Yes, research indicates distinct biological activities for the two enantiomers. While both 9R-HODE and 9S-HODE are ligands for the G2A receptor, they can induce different cellular responses. For instance, 9S-HODE, but not 9R-HODE, has been shown to evoke the secretion of interleukin-6 (IL-6), IL-8, and granulocyte-macrophage colony-stimulating factor in human keratinocytes. [] Furthermore, studies using human monocytes revealed contrasting effects of the enantiomers on intracellular calcium influx. [] These observations highlight the importance of stereochemistry in determining the biological activity of 9R-HODE and its enantiomer.

Q5: Can 9R-HODE be produced through biotechnological approaches?

A5: Yes, researchers have successfully produced 9R-HODE enzymatically using a recombinant 9R-lipoxygenase from Nostoc sp. SAG 25.82. [] This enzyme exhibits high selectivity for linoleic acid, converting it efficiently into 9R-HODE. [] This approach offers a promising avenue for the large-scale production of 9R-HODE for research and potential therapeutic applications.

Q6: What analytical techniques are commonly employed to study 9R-HODE?

A6: A combination of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is frequently used to separate, identify, and quantify 9R-HODE and other related lipids in biological samples. [] These techniques provide the sensitivity and selectivity necessary for accurately measuring 9R-HODE levels and investigating its metabolism in various biological contexts.

Q7: Are there any studies investigating the therapeutic potential of 9R-HODE?

A7: While not directly focused on 9R-HODE itself, research has explored the therapeutic potential of compounds containing it. One study examined the hypoglycemic effects of an extract from Cortex lycii, identifying 9R-HODE as an active component. [] This research highlighted 9R-HODE's potential role in modulating glucose metabolism and alleviating diabetic complications, suggesting avenues for future investigation into its therapeutic applications.

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